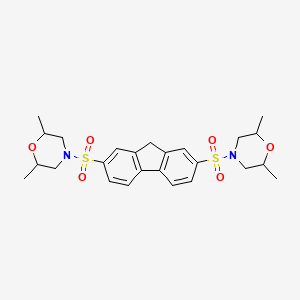
4,4'-(9H-fluorene-2,7-diyldisulfonyl)bis(2,6-dimethylmorpholine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorene-based compounds are a class of organic compounds that have been widely studied due to their unique properties. They are often used in the synthesis of organic semiconductors . The compound you mentioned seems to be a derivative of fluorene, with morpholine and sulfonyl groups attached. Morpholine is a common solvent and building block in organic synthesis, while sulfonyl groups are often used as protecting groups or leaving groups in organic reactions .
Synthesis Analysis
The synthesis of fluorene derivatives often involves coupling reactions such as Suzuki coupling or Stille coupling . These reactions allow for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic compounds .Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by a three-ring system, with the central ring being a five-membered ring. The presence of different substituents can greatly influence the properties of these compounds .Chemical Reactions Analysis
Fluorene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives can be influenced by the nature and position of the substituents on the fluorene ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s reactivity, stability, and other properties .Mécanisme D'action
The mechanism of action of fluorene derivatives can vary greatly depending on their specific structure and the context in which they are used. For example, in the context of organic semiconductors, these compounds can facilitate the movement of charge carriers, thereby contributing to the conductive properties of the material .
Safety and Hazards
Orientations Futures
The study of fluorene derivatives is a vibrant field of research, with potential applications in areas such as organic electronics, photovoltaics, and more . Future research will likely continue to explore the synthesis of new fluorene derivatives, as well as their properties and potential applications.
Propriétés
IUPAC Name |
4-[[7-(2,6-dimethylmorpholin-4-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6S2/c1-16-12-26(13-17(2)32-16)34(28,29)22-5-7-24-20(10-22)9-21-11-23(6-8-25(21)24)35(30,31)27-14-18(3)33-19(4)15-27/h5-8,10-11,16-19H,9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYWOCHJPPNYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
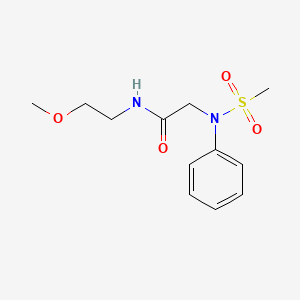
![3-{[3-(Methoxycarbonyl)-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063523.png)
![(E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine](/img/structure/B5063525.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063527.png)
![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)

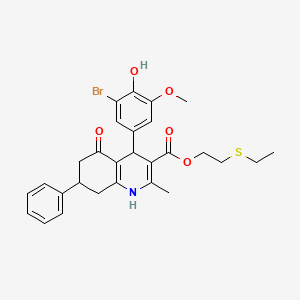
![4'-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-biphenylsulfonamide](/img/structure/B5063556.png)
![Butyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B5063560.png)
![N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5063575.png)
![3-[(5-bromo-2-methoxybenzyl)thio]propanenitrile](/img/structure/B5063578.png)
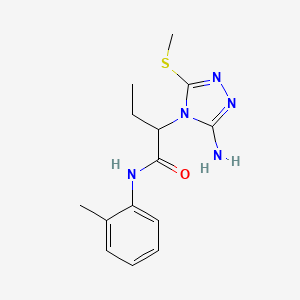
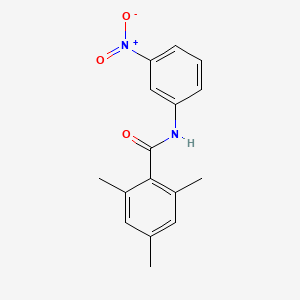
![N-(3-bromophenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B5063605.png)
